2-[But-2-ynyl(prop-2-ynyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide
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Overview
Description
The compound “2-[But-2-ynyl(prop-2-ynyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide” is a complex organic molecule. It contains functional groups such as alkynes (but-2-ynyl and prop-2-ynyl), an amine, a cyano group, and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The propargyl group in similar compounds has been found to be close to FAD in docking studies .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to the presence of reactive functional groups. For example, prop-2-ynylsulfonium salts have been used in reactions to produce various epoxide-fused 2-methylenepyrrolidines and S-containing pyrroles .Scientific Research Applications
Urocanicacidurea Associated with Hepatic Coma
This study examined the urinary chromatographic pattern of a patient in hepatic coma, revealing the presence of an abnormal spot, which was initially thought to be an imidazole derivative. The compound was investigated due to its potential association with the disease state, although it was not directly linked to the specific compound in your query. This highlights the interest in detailed molecular analyses in the context of disease states and metabolic disorders (McISAAC & Page, 1961).
Metabolism and Excretion Studies
Studies on compounds such as Mirabegron and Acetaminophen provide insights into the metabolic pathways and excretion profiles of pharmacologically active compounds. For instance, research on Mirabegron revealed insights into its absorption, metabolism, and excretion after oral administration, highlighting the presence of various metabolites and the recovery pattern in urine and feces (Takusagawa et al., 2012). Similar studies on Acetaminophen have elucidated its metabolic pathways and the potential implications for human biomonitoring, addressing the formation of various metabolites and their diagnostic sensitivity (David et al., 2020).
Mechanism of Action
Properties
IUPAC Name |
2-[but-2-ynyl(prop-2-ynyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-4-6-10-18(9-5-2)11-14(19)17-15(3,12-16)13-7-8-13/h2,13H,7-11H2,1,3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZCIOFBMBRNPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN(CC#C)CC(=O)NC(C)(C#N)C1CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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